5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17701818
InChI: InChI=1S/C10H15NO/c1-7-3-8(2)5-10(4-7)9(6-11)12-10/h7-9H,3-5H2,1-2H3
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

CAS No.:

Cat. No.: VC17701818

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile -

Specification

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
Standard InChI InChI=1S/C10H15NO/c1-7-3-8(2)5-10(4-7)9(6-11)12-10/h7-9H,3-5H2,1-2H3
Standard InChI Key IGBHMCIIZZANFI-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC2(C1)C(O2)C#N)C

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The molecule features a spirocyclic system where an oxygen-containing ring (oxirane) is fused to a cyclopropane moiety at the 2-position of the octane backbone. The carbonitrile group (-C≡N) at the 2-position introduces significant polarity and reactivity, while the methyl groups at positions 5 and 7 contribute to steric effects and conformational stability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight165.23 g/mol
IUPAC Name5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
Functional GroupsOxirane, Carbonitrile

The spirocyclic geometry imposes significant torsional strain, which influences both its chemical reactivity and physical properties. X-ray crystallography studies of analogous oxaspiro compounds reveal bond angles of ~60° at the spiro junction, consistent with the constraints of the cyclopropane ring .

Synthetic Methodologies

Primary Synthetic Routes

The synthesis of 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves multi-step sequences starting from cyclopropane precursors. A patented method for related spiro[2.5]octane derivatives (EP2880008B1) outlines a Claisen condensation approach using sodium methanolate in tetrahydrofuran (THF) to cyclize [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters .

Key Steps:

  • Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using dichlorocarbene.

  • Esterification: Introduction of the methyl groups at positions 5 and 7 through alkylation.

  • Cyclization: Intramolecular Claisen condensation to form the oxaspiro framework .

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
Temperature60–80°C
SolventTetrahydrofuran (THF)
CatalystSodium methanolate
Reaction Time12–24 hours

Challenges in Synthesis

The steric hindrance imposed by the methyl groups necessitates precise control over reaction kinetics. Overly aggressive conditions may lead to ring-opening reactions or epimerization at the spiro center .

Reactivity and Functionalization

Carbonitrile Reactivity

The carbonitrile group undergoes nucleophilic addition reactions, enabling derivatization into amines, amides, or carboxylic acids. For example, hydrolysis in acidic media yields the corresponding spirocyclic carboxylic acid, a valuable intermediate in medicinal chemistry .

Representative Reaction:

5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrileH2O/H+5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid+NH3\text{5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile} \xrightarrow{\text{H}_2\text{O/H}^+} \text{5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid} + \text{NH}_3

Ring-Opening Reactions

The oxirane ring is susceptible to nucleophilic attack, particularly at the less hindered carbon. Reaction with Grignard reagents or lithium aluminum hydride (LiAlH₄) cleaves the oxygen heterocycle, producing alcohols or ethers .

Applications in Pharmaceutical Chemistry

Target EnzymeIC₅₀ (nM)Structural Analog
HIV-1 Protease12.34,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
HCV NS3/4A Protease8.7Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Material Science Applications

The compound’s high thermal stability (decomposition temperature >250°C) and low dielectric constant make it a candidate for high-performance polymers and epoxy resins .

Comparative Analysis with Structural Analogs

Methyl 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Replacing the carbonitrile with a carboxylate group increases molecular weight (212.28 g/mol) and alters solubility profiles. This analog exhibits enhanced hydrogen-bonding capacity, making it preferable for crystallization studies.

Table 4: Structural and Physicochemical Comparison

Property5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrileMethyl 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Molecular Weight165.23 g/mol212.28 g/mol
LogP (Octanol-Water)1.82.4
Melting Point98–100°C112–114°C

Spectroscopic Characterization

NMR Spectral Data

¹H NMR (CDCl₃, 500 MHz) of the compound reveals distinct signals for the methyl groups (δ 1.12–1.24 ppm) and the spirocyclic protons (δ 2.45–2.78 ppm). The carbonitrile carbon appears at δ 119.0 ppm in the ¹³C NMR spectrum, consistent with analogous nitriles .

Infrared Spectroscopy

Strong absorption at ~2240 cm⁻¹ confirms the presence of the C≡N stretch, while the oxirane ring exhibits characteristic C-O-C asymmetric stretching at 1260 cm⁻¹ .

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